molecular formula C12H22N2O4 B1384790 (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate CAS No. 1161742-89-7

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Cat. No. B1384790
M. Wt: 258.31 g/mol
InChI Key: AIZZFYPYPULRFL-DTWKUNHWSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to scientific literature or supplier resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate” are not fully detailed in the search results . The molecular weight is given as 258.31 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis and structural analysis of various molecules. For instance, it has been involved in the synthesis of spin-labelled β-amino acids, which are useful in 3D-structural investigations (Wright et al., 2008). This application highlights the compound's role in advancing our understanding of molecular structures and interactions.

Asymmetric Synthesis

  • It plays a significant role in asymmetric synthesis. For example, its stereoisomers have been synthesized and used to study the effects of stereochemistry on molecular properties. This is vital in fields like medicinal chemistry where the orientation of molecules can significantly impact their biological activity (Bunnage et al., 2004).

Pharmaceutical Research

  • This compound has also found applications in pharmaceutical research, particularly in the synthesis of antibacterial agents. It contributes to the development of new molecules with potential antibacterial properties (Egawa et al., 1984).

Development of Fluorinated Compounds

  • The compound has been utilized in the preparation of fluorinated β-amino acid residues, which are incorporated into various molecules, including cyclic β-peptides. These fluorinated compounds have significant implications in medicinal chemistry due to their unique properties (Yoshinari et al., 2011).

Large-Scale Synthesis

  • It has been synthesized on a large scale from L-aspartic acid, showcasing its potential for large-scale production and industrial applications. This synthesis approach emphasizes the compound's scalability and practicality in various sectors (Yoshida et al., 1996).

Nucleic Acid Research

  • It has been integrated into the study of nucleic acids. For example, 3-aminopyrrolidine-4-carboxylic acid, a related compound, has been used to internally label pyrrolidinyl PNAs. This application is crucial in understanding DNA binding properties and developing nucleic acid-based therapeutics (Reenabthue et al., 2011).

Safety And Hazards

The safety and hazards associated with “(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate” are detailed in the search results . It is recommended to handle this compound with appropriate safety precautions, including the use of personal protective equipment and adherence to safe handling procedures .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZFYPYPULRFL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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